molecular formula C10H11FN4O4 B13396096 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

Cat. No.: B13396096
M. Wt: 270.22 g/mol
InChI Key: POYFYFKHABGRAR-UHFFFAOYSA-N
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Description

The compound 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol is a fluorinated nucleoside analog It is characterized by the presence of a purine base attached to a fluorinated sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol typically involves the fluorination of a suitable sugar precursor followed by the coupling of the fluorinated sugar with a purine base. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The coupling reaction is usually facilitated by the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl groups to hydrogen atoms.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various nucleoside analogs with different functional groups.

Scientific Research Applications

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom enhances the compound’s stability and binding affinity to target enzymes, such as polymerases and kinases, thereby inhibiting their activity and preventing the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
  • 9-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
  • 9-[(2R,3S,4S,5R)-4-iodo-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

Uniqueness

The presence of the fluorine atom in 9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol imparts unique properties such as increased metabolic stability and enhanced binding affinity to target enzymes. These characteristics make it a promising candidate for therapeutic applications compared to its non-fluorinated analogs.

Properties

IUPAC Name

9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFYFKHABGRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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